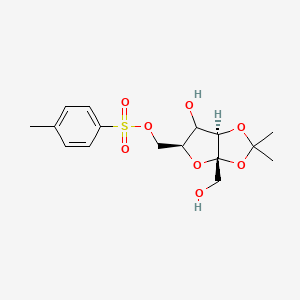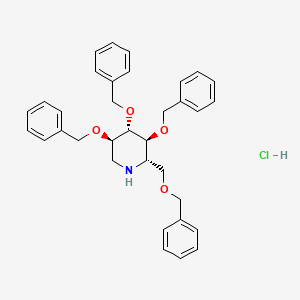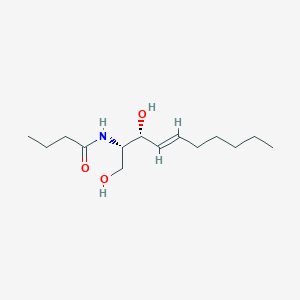
2-(Hydroxymethyl)pyrrolidine-3,4-diol
Descripción general
Descripción
2-(Hydroxymethyl)pyrrolidine-3,4-diol is a natural product found in Adenophora triphylla var. japonica, Arachniodes standishii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Glycosidase Inhibition: Derivatives of 2-(Hydroxymethyl)pyrrolidine-3,4-diol have been synthesized and found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase (Popowycz et al., 2004).
Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines. These compounds exhibit specific but moderate activity as inhibitors towards alpha-mannosidase from Jack beans (Steimer et al., 2014).
Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing 2-(hydroxymethyl)pyrrolidine in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence (Alexandropoulos et al., 2011).
Enzyme Inhibitors and Antituberculosis Properties: Chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound has led to novel compounds with varied inhibitory profiles against glycosidases, disaccharidases, and Mycobacterium tuberculosis (Concia et al., 2013).
Inhibition of Human Tumor Cells: Functionalized pyrrolidine-3,4-diol derivatives, after specific derivatization, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells, displaying selectivity towards tumor cells as compared to normal cells (Fiaux et al., 2005).
α-Glycosidase Inhibition: A total synthesis approach of 1,4-dideoxy-1,4-imino-l-arabinitol, a potent α-glycosidase inhibitor, was accomplished, highlighting its potential application as a glycosidase inhibitor (da Silva et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-(Hydroxymethyl)pyrrolidine-3,4-diol is the enzyme Purine nucleoside phosphorylase . This enzyme plays a crucial role in the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules .
Mode of Action
this compound interacts with its target, Purine nucleoside phosphorylase, and catalyzes the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules . This results in the formation of the corresponding free purine bases and pentose-1-phosphate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the breakdown of beta- (deoxy)ribonucleoside molecules. The compound cleaves guanosine, inosine, 2’-deoxyguanosine, and 2’-deoxyinosine . The downstream effects of this pathway include the formation of free purine bases and pentose-1-phosphate .
Pharmacokinetics
The compound’s interaction with purine nucleoside phosphorylase suggests that it may be absorbed and metabolized in the body to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action involve the breakdown of beta- (deoxy)ribonucleoside molecules and the formation of free purine bases and pentose-1-phosphate . This can influence various biological processes that rely on these molecules.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Hydroxymethyl)pyrrolidine-3,4-diol involves the conversion of a pyrrolidine derivative to the desired compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "sodium hydride", "methyl iodide", "1,2-diaminoethane", "sodium borohydride", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "Step 1: 2,5-dimethoxytetrahydrofuran is treated with sodium hydride to form the corresponding diol intermediate.", "Step 2: The diol intermediate is then reacted with methyl iodide to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 1,2-diaminoethane to form the corresponding diamine intermediate.", "Step 4: The diamine intermediate is reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the desired compound, 2-(Hydroxymethyl)pyrrolidine-3,4-diol." ] } | |
Número CAS |
100937-52-8 |
Fórmula molecular |
C6H14ClNO4 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H |
Clave InChI |
IFRNNJQXHHLGKS-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES canónico |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


